molecular formula C4H3FN2O2 B1202273 6-Fluorouracil CAS No. 591-36-6

6-Fluorouracil

Cat. No.: B1202273
CAS No.: 591-36-6
M. Wt: 130.08 g/mol
InChI Key: ZARBPJCRKSPIRN-UHFFFAOYSA-N
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Description

6-Fluorouracil, also known as this compound, is a useful research compound. Its molecular formula is C4H3FN2O2 and its molecular weight is 130.08 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528881. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Cancer Therapy : Fluorouracil is notably effective in treating gastrointestinal and skin cancers. Its mechanism involves inhibiting thymidine monophosphate biosynthesis, disrupting DNA replication and inhibiting tumor cell proliferation (Kupczewska-Dobecka & Dobecki, 2019).

  • Mechanisms of Action : Over the years, increased understanding of 5-FU's mechanisms of action has led to strategies that amplify its anticancer activity. However, drug resistance remains a significant limitation in its clinical use (Longley, Harkin, & Johnston, 2003).

  • Treatment of Transplanted Tumors : 5-Fluorouracil has been observed to be more active than 5-fluoroorotic acid in treating several transplanted tumors. It acts as a tumor growth inhibitor rather than a carcinolytic substance (Heidelberger et al., 1958).

  • Pharmacology in Clinical Use : Despite 30 years of use, 5-Fluorouracil remains widely used in treating colon, breast, and skin cancer. The drug is metabolized via the same pathways as uracil, but its precise mechanism of action is still not fully clear (Diasio & Harris, 1989).

  • Biochemical and Pharmacological Properties : It is converted to nucleotide level to exert its effect, mainly by inhibiting DNA synthesis. Resistance to 5-FU can arise due to aberrations in its metabolism or alterations of thymidylate synthase (Pinedo & Peters, 1988).

  • Analytical Methods for Determination : Various analytical methods have been developed to quantify 5-FU and its metabolites in biological matrices, essential for supporting clinical studies (Breda & Barattè, 2010).

  • Ophthalmic Applications : Its use in ophthalmology, particularly in surgeries to reduce fibroblastic proliferation and subsequent scarring, has been significant (Abraham, Selva, Casson, & Leibovitch, 2012).

  • Mutational Impact in Cancer Treatment : 5-FU treatment in intestinal organoids followed by whole genome sequencing revealed a characteristic mutational pattern, suggesting its mutagenic nature that might drive tumor evolution (Christensen et al., 2019).

Mechanism of Action

Target of Action

6-Fluorouracil, also known as 5-Fluorouracil, primarily targets the enzyme thymidylate synthase . Thymidylate synthase plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By inhibiting this enzyme, this compound disrupts DNA synthesis, leading to cell death .

Mode of Action

This compound is a pyrimidine analog that interferes with DNA synthesis by blocking the conversion of deoxyuridylic acid to thymidylic acid by thymidylate synthase . This blockage results in decreased DNA synthesis and repair, ultimately leading to decreased cell proliferation . The active metabolites of this compound, fluorodeoxyuridine monophosphate (FdUMP), fluorodeoxyuridine triphosphate (FdUTP), and fluorouridine triphosphate (FUTP), are incorporated into RNA and DNA, leading to cytotoxicity and cell death .

Biochemical Pathways

This compound affects several biochemical pathways. It is metabolized via the same metabolic pathways as uracil . The active metabolites of this compound, FdUMP, FdUTP, and FUTP, are produced after the active transportation of this compound into cells by the uracil transport system . These metabolites interfere with various cancer-related pathways, cell apoptosis, autophagy, epithelial–mesenchymal transition, and other aspects of cell behavior .

Pharmacokinetics

The pharmacokinetics of this compound is characterized by marked interpatient variability in tumor response and patient tolerance . It is distributed into an apparent body volume equivalent to 25% of the body weight and is cleared rapidly from the circulation, principally due to metabolism, with a half-life of 5-15 minutes . The high plasma clearance of this compound suggests that considerable first-pass metabolism occurs following oral administration .

Result of Action

The action of this compound results in molecular and cellular effects that lead to cell death. It interferes with nucleoside metabolism and can be incorporated into RNA and DNA, leading to cytotoxicity and cell death . This compound also impairs cellular metabolism and viability in normal cells, which underlies its developmental and reproductive toxicities .

Action Environment

Environmental factors such as poor dietary habits, lack of physical activity, cigarette smoking, and alcohol consumption can influence the action, efficacy, and stability of this compound . Non-coding RNAs also have a central impact on the determination of the response of patients to this compound .

Safety and Hazards

Exposure to 6-Fluorouracil may cause harm. It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment and chemical impermeable gloves should be worn when handling this substance . In case of exposure, immediate medical attention is required .

Future Directions

The use of 5-Fluorouracil in combination with other anti-tumor drugs has improved response rates to 40–50% . There is increasing interest in targeting non-coding transcripts in various kinds of cancers that are treated by 5-FU . The co-administration of resveratrol could sensitize the colorectal cancer cells to 5-FU treatment via various mechanisms, including regulation of cell cycle distribution, oxidant, apoptosis, and anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

6-Fluorouracil plays a crucial role in biochemical reactions by acting as an antimetabolite. It is converted into several active metabolites, including 5-fluorodeoxyuridylate (5-FdUMP), 5-fluorodeoxyuridine triphosphate (5-FdUTP), and fluorouridine triphosphate (5-FUTP). These metabolites interact with various enzymes and proteins, such as thymidylate synthase, which is inhibited by 5-FdUMP, leading to the disruption of DNA synthesis . Additionally, 5-FUTP is incorporated into RNA, interfering with RNA processing and function .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It primarily targets rapidly dividing cells, such as cancer cells, by inhibiting DNA and RNA synthesis. This inhibition leads to cell cycle arrest and apoptosis. The compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to downregulate the expression of genes involved in cell proliferation and survival . It also disrupts cellular metabolism by inhibiting key enzymes involved in nucleotide synthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into active metabolites that interfere with DNA and RNA synthesis. 5-FdUMP forms a covalent complex with thymidylate synthase and a reduced folate cofactor, inhibiting the enzyme and blocking the synthesis of thymidine monophosphate (TMP), a nucleotide required for DNA replication . Additionally, 5-FdUTP and 5-FUTP are incorporated into DNA and RNA, respectively, causing further disruption of nucleic acid synthesis and function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound is relatively stable under physiological conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been shown to cause cumulative damage to cellular function, including persistent inhibition of DNA synthesis and induction of apoptosis . In vitro and in vivo studies have demonstrated that the compound’s effects can persist even after its removal, indicating long-lasting impacts on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity. At high doses, this compound can cause significant toxic effects, including myelosuppression, gastrointestinal toxicity, and hepatotoxicity . Studies have shown that the compound’s efficacy and toxicity are dose-dependent, with higher doses leading to increased adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its conversion to active metabolites and subsequent catabolism. The compound is metabolized by dihydropyrimidine dehydrogenase (DPD) into dihydrofluorouracil (DHFU), which is further broken down into inactive metabolites . The anabolic pathways involve the phosphorylation of this compound to form 5-FdUMP, 5-FdUTP, and 5-FUTP, which are responsible for its cytotoxic effects . The balance between these anabolic and catabolic pathways determines the compound’s efficacy and toxicity.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It enters cells via facilitated transport, using the same transporters as uracil . Once inside the cell, this compound is distributed to different cellular compartments, including the nucleus and cytoplasm, where it exerts its effects on DNA and RNA synthesis . The compound’s distribution is influenced by its binding to plasma proteins and its ability to penetrate cell membranes .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it inhibits DNA synthesis by targeting thymidylate synthase . Additionally, this compound can be found in the cytoplasm, where it interferes with RNA processing and function . The compound’s localization is influenced by various factors, including its chemical properties and interactions with cellular transporters and binding proteins .

Properties

IUPAC Name

6-fluoro-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3FN2O2/c5-2-1-3(8)7-4(9)6-2/h1H,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARBPJCRKSPIRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=O)NC1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00326479
Record name 6-Fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

591-36-6
Record name 6-Fluorouracil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000591366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 591-36-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Fluorouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00326479
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 6-Fluorouracil exert its cytotoxic effect?

A: this compound (5-FU) is a pyrimidine analog that disrupts DNA and RNA synthesis. [] It achieves this by primarily inhibiting thymidylate synthase (TS), a crucial enzyme for DNA replication. 5-FU is converted into its active metabolite, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP), which binds to and inhibits TS. This binding forms a stable ternary complex with TS and the reduced folate cofactor, 5,10-methylenetetrahydrofolate, effectively blocking the synthesis of thymidine, a key DNA building block. []

Q2: The provided abstracts mention the use of this compound in combination with other chemotherapeutic agents. What is the rationale for this approach?

A: Combining this compound with other chemotherapeutic agents, such as cyclophosphamide, methotrexate, vincristine, and prednisone, is a common strategy to enhance treatment efficacy. [, , ] This approach, known as combination chemotherapy, targets multiple pathways involved in cancer cell growth and proliferation simultaneously, potentially leading to a more potent anti-tumor effect and reducing the likelihood of developing drug resistance. [, ]

Q3: The research suggests that this compound treatment can impact granulocyte function. Can you elaborate on this observation?

A: Studies on breast cancer patients receiving chemotherapy regimens including this compound observed a significant reduction (approximately 50%) in the chemiluminescence response of granulocytes compared to untreated individuals. [] Chemiluminescence, a measure of reactive oxygen species production, is associated with the bactericidal capacity of these immune cells. The study postulates that chemotherapy, including this compound, might affect granulocyte precursor cells in the bone marrow, leading to functionally weaker granulocytes with diminished bactericidal capacity. [] This finding highlights the potential impact of this compound on the immune system and its role in increasing susceptibility to infections in cancer patients.

Q4: One abstract mentions the "Cardiac toxicity of 5-fluorouracil" and specifically mentions "coronary spasm." Can you elaborate on this?

A: While this compound is primarily known for its effects on rapidly dividing cells like cancer cells, it can also have unintended effects on other tissues. [] While rare, this compound has been associated with cardiotoxicity, particularly coronary spasm. [] The exact mechanism is not fully understood but might involve direct effects on coronary arteries, leading to their constriction. This can cause symptoms like chest pain (angina). It's important to note that this side effect is not common and physicians consider the benefits of this compound treatment in the context of potential risks.

Q5: The research mentions a study comparing "multimodal therapy" with surgery for esophageal adenocarcinoma. What does multimodal therapy entail in this context, and what were the findings?

A: In the context of esophageal adenocarcinoma, multimodal therapy refers to a combination of chemotherapy, radiotherapy, and surgery. [, ] The study compared this approach to surgery alone and found that multimodal therapy led to significant improvements in survival. [, ] Patients receiving multimodal therapy had a median survival of 16 months compared to 11 months for those undergoing surgery alone. [, ] This highlights the potential benefits of combining this compound-based chemotherapy with other treatment modalities in managing this specific type of cancer.

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